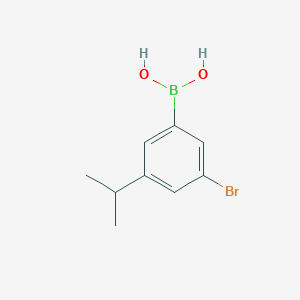![molecular formula C16H25BrClNO B1374502 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219979-19-7](/img/structure/B1374502.png)
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H25BrClNO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromo-isopropylphenoxy ethyl group . The exact linear structure formula is not provided in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.73 . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available resources .Applications De Recherche Scientifique
Analytical Chemistry
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride: is utilized in analytical chemistry for the development of chromatographic methods and mass spectrometry. Its unique structure allows it to serve as a standard or reference compound in the calibration of analytical instruments. This ensures accurate measurement of chemical substances in various samples, which is crucial for quality control and research .
Medicine
In the medical field, this compound has potential therapeutic applications. It has been studied for its bioactivity, particularly in the development of new drugs. Its interactions with biological receptors can be analyzed to design compounds with improved efficacy and reduced side effects for various diseases.
Agriculture
The compound’s role in agriculture is linked to its potential use as a chemical intermediate in the synthesis of agrochemicals. Its structural properties may be harnessed to create novel pesticides or herbicides, contributing to the protection of crops and enhancement of agricultural productivity .
Material Science
Material science research can benefit from 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride through its incorporation into new materials. Its chemical stability and reactivity make it a candidate for creating polymers with specific characteristics or enhancing the properties of existing materials .
Environmental Science
This compound is also relevant in environmental science, particularly in the study of environmental pollutants. It can be used to understand the behavior of similar organic compounds in the environment and to develop methods for their detection and remediation .
Biochemistry
In biochemistry, 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is valuable for probing the function of enzymes and receptors. It can act as an inhibitor or activator in biochemical assays, helping to elucidate the molecular mechanisms underlying cellular processes .
Pharmacology
Lastly, in pharmacology, the compound’s potential as a precursor in the synthesis of pharmacologically active molecules is of great interest. It could lead to the discovery of new drugs with applications in treating various health conditions .
Mécanisme D'action
Safety and Hazards
Safety information for this compound suggests that it should be handled with care. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces . More specific hazard information is not provided in the available resources .
Propriétés
IUPAC Name |
3-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYFJDCXXYJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)






![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)




![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)
